molecular formula C18H16ClFN2O B2580531 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide CAS No. 852137-45-2

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide

Cat. No.: B2580531
CAS No.: 852137-45-2
M. Wt: 330.79
InChI Key: WHUPFKKIDRXTBF-UHFFFAOYSA-N
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Description

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the chloro and fluorobenzamide groups. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPFKKIDRXTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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